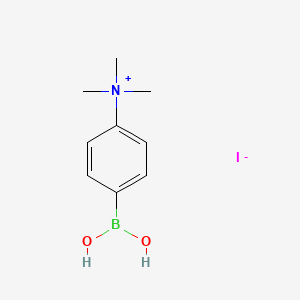

4-borono-N,N,N-trimethylbenzenaminium iodide

描述

属性

IUPAC Name |

(4-boronophenyl)-trimethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BNO2.HI/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h4-7,12-13H,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXESOYOTRUMQSX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)[N+](C)(C)C)(O)O.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704122-17-7 | |

| Record name | 4-Borono-N,N,N-trimethylbenzenaminium iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704122-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

The synthesis of 4-borono-N,N,N-trimethylbenzenaminium iodide typically involves the reaction of N,N,N-trimethylbenzenaminium with a boron-containing reagent under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally require careful control of temperature and pH to ensure the desired product is obtained . Industrial production methods may involve scaling up these laboratory procedures to produce larger quantities of the compound while maintaining purity and consistency .

化学反应分析

4-Borono-N,N,N-trimethylbenzenaminium iodide undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidation states of boron.

Reduction: Reduction reactions can convert the boron atom to a lower oxidation state.

Substitution: The compound can participate in substitution reactions where the iodide ion is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Organic Synthesis

Boronic Acids in Cross-Coupling Reactions

BTBA serves as a versatile reagent in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling process. This reaction is pivotal for forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules. The presence of a boron atom facilitates the formation of organoboron compounds, which can be further transformed into various functional groups. The efficiency of BTBA in these reactions has been documented in several studies, highlighting its role in synthesizing pharmaceuticals and agrochemicals .

Derivatization of Biomolecules

In the realm of biochemistry, BTBA is utilized for the derivatization of biomolecules. Its boronic acid functionality allows for selective binding with diols and sugars, making it a valuable tool for analyzing carbohydrates and other biomolecules. This property has been exploited in mass spectrometry to enhance the detection sensitivity of glycoproteins and other carbohydrate-containing compounds .

Medicinal Chemistry

Anticancer Research

BTBA derivatives have been explored for their potential anticancer activities. Research indicates that compounds containing boron can interact with biological targets involved in cancer progression. For instance, studies have shown that BTBA can be modified to create new ligands that inhibit specific enzymes related to tumor growth, thus paving the way for novel cancer therapies .

Neurodegenerative Diseases

Recent investigations have also focused on the application of BTBA in developing treatments for neurodegenerative diseases. The compound's ability to form stable complexes with neurotransmitter receptors suggests potential use as a therapeutic agent targeting conditions like Alzheimer's and Parkinson's disease. The design of multi-target-directed ligands (MTDLs) incorporating BTBA has shown promise in preclinical studies aimed at enhancing cognitive function and reducing neurodegeneration .

Analytical Chemistry

Mass Spectrometry Techniques

BTBA has been employed as a derivatization agent in mass spectrometry, particularly for the analysis of plant hormones such as brassinosteroids. Its ability to improve ionization efficiency enhances the sensitivity and specificity of mass spectrometric analysis, allowing researchers to quantify low-abundance compounds effectively . This application is crucial for advancing our understanding of plant physiology and hormone signaling pathways.

Environmental Monitoring

In environmental chemistry, BTBA can be utilized for detecting pollutants and monitoring environmental samples. Its reactivity with various organic compounds makes it suitable for developing sensors that can identify trace levels of contaminants in water and soil samples . The ability to form stable complexes with target analytes enhances the reliability of detection methods.

作用机制

The mechanism of action of 4-borono-N,N,N-trimethylbenzenaminium iodide involves its ability to chelate with endogenous boron. This chelation increases the sensitivity and recovery time in liquid chromatography systems, making it a valuable tool for quantitative analyses . The presence of ammonium groups in the compound allows for easy detection by colorimetric methods .

相似化合物的比较

4-Formyl-N,N,N-Trimethylbenzenaminium Iodide (FBA)

- Structure: A formyl (-CHO) group replaces the borono group.

- Synthesis: Synthesized via quaternization of 4-dimethylaminobenzaldehyde with methyl iodide in acetone .

- Applications :

- Key Difference: The formyl group enables aldehyde-specific reactions (e.g., Schiff base formation) but lacks the diol-targeting capability of the borono group.

DSAI (4,4'-(Anthracene-9,10-diyl)bis(ethene-2,1-diyl)bis(N,N,N-Trimethylbenzenaminium Iodide))

- Structure : A dimeric structure with anthracene-linked ethenyl spacers.

- Applications : Functions as a water-soluble fluorescent probe in aptasensors for aflatoxin B1 detection. Exhibits aggregation-induced emission (AIE) upon binding biomolecules .

- Key Difference: Extended conjugation enables fluorescence, unlike the non-fluorescent 4-borono derivative.

3-Iodo-4-Hydroxy-N,N,N-Trimethylbenzenaminium Iodide

- Structure : Contains iodo (-I) and hydroxy (-OH) substituents.

- Applications: Potential intermediate in radiolabeling or synthesis of halogenated compounds. The iodine atom allows further functionalization (e.g., cross-coupling reactions) .

- Key Difference : The iodo group offers reactivity for substitution, while the hydroxy group introduces polarity.

4-(Azidomethyl)-N,N,N-Trimethylbenzenaminium Triflate

3-(2-Hydroxy-2-Methylpropanoyl)-N,N,N-Trimethylbenzenaminium Iodide

- Structure: Contains a hydroxypropanoyl group.

- Applications : Acts as a photoinitiator in hydrogel synthesis, leveraging the ketone moiety for UV-induced radical generation .

- Key Difference: The hydroxypropanoyl group facilitates photochemical activity, unlike the borono group’s derivatization role.

Comparative Data Table

生物活性

4-Borono-N,N,N-trimethylbenzenaminium iodide (BTBA) is a quaternary ammonium compound that has garnered attention in various fields of research, particularly for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

BTBA is characterized by a boronic acid moiety attached to a trimethylammonium group, which imparts unique properties such as solubility in water and the ability to form complexes with diols. The compound's structure can be represented as follows:

The biological activity of BTBA is primarily attributed to its ability to interact with various biomolecules. The boronic acid group can form reversible covalent bonds with vicinal diols, which are present in many biological molecules, including carbohydrates and nucleic acids. This interaction can lead to modulation of enzymatic activities and influence cellular processes.

Key Mechanisms:

- Enzyme Inhibition: BTBA may inhibit specific enzymes by binding to their active sites or altering their conformations.

- Cell Membrane Interaction: The cationic nature of BTBA allows it to interact with negatively charged components of cell membranes, potentially disrupting membrane integrity and function.

- Antimicrobial Activity: Studies suggest that BTBA exhibits antimicrobial properties against various pathogens, likely through membrane disruption and interference with metabolic processes.

Antimicrobial Properties

BTBA has been evaluated for its antimicrobial efficacy against a range of bacteria and fungi. Research indicates that it possesses significant activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 µg/mL |

| Staphylococcus aureus | 1.0 µg/mL |

| Candida albicans | 2.0 µg/mL |

These results demonstrate the potential of BTBA as an antimicrobial agent, particularly in the development of new therapeutic strategies against resistant strains.

Cytotoxicity and Cancer Research

In addition to its antimicrobial properties, BTBA has been investigated for its cytotoxic effects on cancer cell lines. Studies have shown that BTBA can induce apoptosis in certain cancer cells while exhibiting low toxicity towards normal cells.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa (cervical cancer) | 10 | Induces apoptosis |

| MCF-7 (breast cancer) | 15 | Selective toxicity |

| Normal fibroblasts | >100 | Minimal toxicity |

This selective cytotoxicity makes BTBA a promising candidate for further exploration in cancer therapy.

Case Studies

- Antimicrobial Efficacy Study : A study conducted by Oblak et al. (2016) demonstrated that BTBA effectively inhibited the growth of resistant bacterial strains, highlighting its potential use in clinical settings where antibiotic resistance is prevalent .

- Cytotoxicity Assessment : Kumpati et al. (2020) evaluated the cytotoxic effects of BTBA on various cancer cell lines, finding significant apoptosis induction in HeLa cells while sparing normal fibroblasts .

- Derivatization Applications : Research by Yilmaz et al. (2016) explored the use of BTBA for chemical derivatization in high-performance liquid chromatography applications, showcasing its versatility beyond biological activity .

常见问题

Basic Research Questions

Q. What are the optimal synthetic conditions for quaternizing tertiary amines to form 4-borono-N,N,N-trimethylbenzenaminium iodide?

- Methodology : Use excess methyl iodide (20 equivalents) under anhydrous conditions at 45°C for 12 hours, with inert atmosphere (e.g., nitrogen). Post-reaction, purify via solvent evaporation, followed by washing with hexanes and diethyl ether to remove unreacted reagents. Yield optimization requires incremental addition of methyl iodide every few hours .

- Key Data : Reaction time (12 h), temperature (45°C), solvent (dichloromethane/methanol 3:1), yield (72%) .

Q. How can researchers confirm the purity and structure of this compound after synthesis?

- Methodology :

- TLC : Use silica gel plates with dichloromethane:methanol (3:1); target Rf ≈ 0.53 .

- NMR : Look for characteristic peaks: δ 3.70 ppm (s, 9H, N(CH₃)₃), δ 7.66–7.98 ppm (aromatic protons) .

- HRMS : Compare calculated ([M⁺] = 351.2431) and observed (351.2429) masses for validation .

Q. What purification techniques are effective for removing unreacted starting materials?

- Methodology : After solvent evaporation, wash the residue sequentially with hexanes (3×) and diethyl ether (1×) to eliminate hydrophobic impurities. Drying under vacuum ensures removal of volatile residues .

Advanced Research Questions

Q. How does isotopic labeling (e.g., ¹⁸F) of 4-borono-N,N,N-trimethylbenzenaminium derivatives enhance PET imaging applications?

- Methodology : Use 4-formyl-N,N,N-trimethylbenzenaminium triflate as a precursor for ¹⁸F radiolabeling. React with [¹⁸F]fluoride in the presence of Kryptofix 222 and K₂CO₃ at 100°C for 10 minutes. Purify via HPLC to isolate the ¹⁸F-labeled product .

- Application : Enables tracking of boron-containing compounds in vivo for cancer therapy monitoring .

Q. What are the stability challenges of this compound under varying pH and light conditions?

- Findings :

- Light Sensitivity : Degrades under UV exposure; store in amber vials at –20°C .

- pH Stability : Avoid strong acids/oxidants; neutral buffers (pH 6–8) recommended for aqueous solutions .

Q. How can researchers resolve contradictions in reaction yields reported across studies?

- Analysis : Discrepancies arise from solvent polarity (e.g., methanol vs. DMF), stoichiometry (excess methyl iodide), and reaction time. For example, yields drop below 70% if methyl iodide is added in a single batch instead of incrementally .

- Validation : Replicate conditions from (stepwise methyl iodide addition, 45°C) to achieve 72% yield .

Methodological and Analytical Considerations

Q. What advanced techniques characterize boron-environment interactions in this compound?

- Tools :

- ¹¹B NMR : Identify boron hybridization (sp² vs. sp³) via chemical shifts (δ 10–30 ppm for trigonal planar boron) .

- X-ray Crystallography : Resolve boronate ester geometry and cation-anion packing .

Q. How do supramolecular interactions influence the compound’s reactivity in aqueous media?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。